2-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide hydrochloride
Description
Properties
IUPAC Name |
2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O.ClH/c15-9-14(19)17-10-13(18-7-3-4-8-18)11-5-1-2-6-12(11)16;/h1-2,5-6,13H,3-4,7-10H2,(H,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESIFPVNCCRYBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)CCl)C2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorophenylacetic acid and pyrrolidine.
Formation of Intermediate: The 2-chlorophenylacetic acid is reacted with thionyl chloride to form 2-chlorophenylacetyl chloride. This intermediate is then reacted with pyrrolidine to form 2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl chloride.
Final Product Formation: The intermediate is then reacted with chloroacetamide under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions include:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Hydrolysis Products: Decomposed products such as 2-chlorophenylacetic acid and pyrrolidine derivatives.
Scientific Research Applications
2-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chloroacetamide Derivatives
Chloroacetamides are a versatile class of compounds with applications ranging from pharmaceuticals to agrochemicals. Key structural analogs include:
Key Observations :
- The target compound’s pyrrolidine group distinguishes it from agrochemical analogs like alachlor, which prioritize lipophilic substituents for membrane penetration in plants.
- Hydrochloride salt formation enhances aqueous solubility compared to neutral analogs, a critical factor for pharmaceutical bioavailability .
Pyrrolidine-Containing Analogs
Pyrrolidine rings are common in bioactive molecules due to their conformational flexibility and hydrogen-bonding capabilities. Notable examples:
Key Observations :
Yield and Purity :
- The target compound’s synthesis is likely low-yield (analogous to KuSaSch055’s 19% yield), whereas agrochemicals prioritize scalable routes (e.g., alachlor’s industrial production).
Physicochemical Properties
Key Insight : Hydrochloride salt formation improves the target compound’s stability and solubility, advantageous for drug formulation compared to neutral agrochemicals .
Biological Activity
2-Chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chlorinated phenyl group, a pyrrolidine ring, and an acetamide moiety, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural characteristics include:
- Chlorinated Phenyl Group : Enhances lipophilicity and biological activity.
- Pyrrolidine Ring : Influences binding affinity and specificity towards biological targets.
- Acetamide Moiety : Contributes to the compound's solubility and stability.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈Cl₂N₂O |
| IUPAC Name | 2-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide; hydrochloride |
| CAS Number | 791601-00-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific pathways affected depend on the biological system under investigation. Preliminary studies suggest that it may exert antimicrobial and antiviral effects, potentially by inhibiting key enzymes involved in pathogen metabolism or replication.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including:
- Gram-positive Bacteria : Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : Escherichia coli and Pseudomonas aeruginosa.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Escherichia coli | 8.33 - 23.15 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings indicate that the compound exhibits moderate to good antimicrobial activity, which may be leveraged for therapeutic applications.
Case Studies
A notable case study involved the evaluation of various pyrrolidine derivatives, including this compound, for their biological activities. The study reported that compounds with similar structural features demonstrated significant antimicrobial effects, reinforcing the potential of this compound as a lead candidate for further development in antimicrobial therapies .
Q & A
Basic Research Questions
Q. What synthetic routes are suitable for preparing 2-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide hydrochloride, and how are critical intermediates stabilized?
- Methodology : The compound can be synthesized via C-amidoalkylation , a method applicable to chloroacetamide derivatives. Key steps include:
- Intermediate formation : React 2-chlorophenylamine with acetic anhydride to form the acetamide backbone .
- Pyrrolidine incorporation : Use nucleophilic substitution to introduce the pyrrolidin-1-yl group under controlled pH and temperature to minimize side reactions .
- Hydrochloride salt formation : Treat the free base with HCl in anhydrous ethanol to improve stability and crystallinity .
- Analytical validation : Monitor reaction progress via TLC and confirm purity using HPLC with a C18 column and acetonitrile/water mobile phase.
Q. Which spectroscopic techniques are most effective for structural elucidation, and how are key functional groups identified?
- Methodology :
- IR spectroscopy : Identify the amide C=O stretch (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹). The pyrrolidine ring shows C–H stretching (~2850–2950 cm⁻¹) .
- NMR analysis :
- ¹H NMR : The pyrrolidine protons appear as a multiplet (δ 1.6–2.1 ppm), while the acetamide CH₂Cl group resonates at δ 4.0–4.3 ppm .
- ¹³C NMR : The carbonyl carbon (C=O) is observed at δ 168–172 ppm, and the chlorinated aromatic carbons appear at δ 125–135 ppm .
- Mass spectrometry (HRMS) : Confirm molecular weight with ESI-MS in positive ion mode (expected [M+H]⁺ ~382.1).
Advanced Research Questions
Q. How do conformational variations in the solid state affect the compound’s reactivity or biological activity?
- Methodology :
- X-ray crystallography : Resolve crystal structures to analyze dihedral angles between the chlorophenyl, pyrrolidine, and acetamide groups. For example, steric repulsion may cause rotations (e.g., dihedral angles of 44.5°–77.5° observed in analogous compounds) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., N–H⋯O hydrogen bonds forming R₂²(10) dimers) to predict solubility and stability .
- Implications : Conformational flexibility may influence binding to biological targets (e.g., receptors or enzymes).
Q. How can contradictory data between in vitro and in vivo pharmacological studies be resolved?
- Methodology :
- Metabolic profiling : Use LC-MS/MS to identify metabolites (e.g., oxidation of pyrrolidine or hydrolysis of the acetamide bond) that may alter activity in vivo .
- Pharmacokinetic modeling : Compare bioavailability and tissue distribution using radiolabeled analogs (³H or ¹⁴C) to reconcile potency discrepancies .
- Case study : If in vitro assays show high receptor affinity but in vivo efficacy is low, investigate blood-brain barrier penetration using logP calculations (target logP ~2–3 for CNS activity).
Q. What strategies optimize selectivity in structure-activity relationship (SAR) studies against off-target effects?
- Methodology :
- Molecular docking : Screen against homology models of target proteins (e.g., GPCRs or kinases) to prioritize substituents that enhance binding (e.g., chloro vs. methyl groups on the phenyl ring) .
- Parallel synthesis : Synthesize analogs with modified pyrrolidine substituents (e.g., 3- vs. 4-position methylation) and evaluate IC₅₀ values in functional assays .
- Validation : Cross-validate hits using SPR (surface plasmon resonance) for kinetic binding analysis (ka/kd ratios).
Methodological Notes
- Synthetic challenges : The chloroacetamide group is prone to hydrolysis; use anhydrous conditions and low temperatures (<0°C) during synthesis .
- Safety protocols : Handle the hydrochloride salt with PPE (gloves, goggles) due to H315/H319 hazards (skin/eye irritation) .
- Data interpretation : When NMR signals overlap (e.g., pyrrolidine protons), employ 2D techniques (COSY, HSQC) for unambiguous assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
